![molecular formula C15H9ClFN B174509 4-Chloro-6-fluoro-2-phenylquinoline CAS No. 103914-45-0](/img/structure/B174509.png)
4-Chloro-6-fluoro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of quinolines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-6-fluoro-2-phenylquinoline is not fully understood. However, several studies have suggested that the compound exerts its biological activities through the inhibition of specific enzymes and receptors. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, the compound has been reported to interact with several receptors, including the estrogen receptor and the adenosine A3 receptor.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound has also been reported to modulate the expression of several genes involved in various cellular processes, including cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-Chloro-6-fluoro-2-phenylquinoline is its relatively simple synthesis method, making it a viable option for large-scale production. Additionally, the compound exhibits a wide range of biological activities, making it a promising candidate for medicinal chemistry research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for 4-Chloro-6-fluoro-2-phenylquinoline research. One of the areas of interest is the development of more potent derivatives of the compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Moreover, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in medicinal chemistry research. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's relatively simple synthesis method and diverse biological activities make it a promising candidate for further research. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-2-phenylquinoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported the compound's effectiveness against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has shown significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
103914-45-0 | |
Molekularformel |
C15H9ClFN |
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
4-chloro-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI-Schlüssel |
QCRHWRDDABONAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Synonyme |
4-Chloro-6-fluoro-2-phenylquinoline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.